molecular formula C7H12O B055494 2,2-Dimethyl-3-prop-2-enyloxirane CAS No. 118555-08-1

2,2-Dimethyl-3-prop-2-enyloxirane

Cat. No.: B055494
CAS No.: 118555-08-1
M. Wt: 112.17 g/mol
InChI Key: BESLJVSRALWQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-prop-2-enyloxirane is a highly versatile and reactive epoxide derivative of significant interest in advanced organic synthesis and chemical biology. Its core structure features a strained oxirane ring, which is sterically hindered by the two adjacent methyl groups, conferring unique regioselectivity in ring-opening reactions. The prop-2-enyl (allyl) side chain provides a handle for further functionalization, making this compound a valuable bifunctional intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118555-08-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2,2-dimethyl-3-prop-2-enyloxirane

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3

InChI Key

BESLJVSRALWQCH-UHFFFAOYSA-N

SMILES

CC1(C(O1)CC=C)C

Canonical SMILES

CC1(C(O1)CC=C)C

Synonyms

Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 3 Prop 2 Enyloxirane

Strategies for Oxirane Ring Formation

The formation of the epoxide ring is the critical step in the synthesis. This is most commonly achieved through the direct epoxidation of the carbon-carbon double bond of an allylic alcohol precursor.

The epoxidation of allylic alcohols like 2,2-dimethyl-5-hexen-3-ol (B101860) is a well-established transformation. The presence of the hydroxyl group can direct the stereochemical outcome of the epoxidation and accelerate the reaction rate with certain metal catalysts. wikipedia.org

Achieving enantioselectivity in the synthesis of chiral epoxy alcohols is a significant goal, making asymmetric epoxidation a powerful tool. libretexts.orgacs.org

The Katsuki-Sharpless Asymmetric Epoxidation is a highly reliable method for producing optically active 2,3-epoxy alcohols from primary and secondary allylic alcohols. mdpi.comscilit.com This reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(O-i-Pr)₄], a chiral dialkyl tartrate like diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). acs.orgmdpi.com The choice between L-(+)-DET and D-(-)-DET determines which enantiomer of the epoxide is formed, allowing for predictable synthesis of the desired stereoisomer. libretexts.org While highly effective for many allylic alcohols, the Sharpless epoxidation can be less efficient for sterically hindered tertiary allylic alcohols, a class of substrates known for their low reactivity. scispace.com

Vanadium-catalyzed systems also provide a route for the asymmetric epoxidation of allylic alcohols. acs.org Vanadium complexes, particularly when paired with chiral ligands such as binaphthylbishydroxamic acid (BBHA), can catalyze the epoxidation with high enantioselectivity. acs.org These reactions often proceed faster for more substituted allylic alcohols. acs.org The mechanism involves coordination of the allylic alcohol to the vanadium center, which directs the oxidant to the double bond. acs.org

A summary of common asymmetric epoxidation systems is presented below.

Catalyst SystemChiral LigandOxidantKey Features
Titanium (IV) IsopropoxideDiethyl Tartrate (DET)TBHPHighly predictable stereochemistry based on tartrate chirality. libretexts.orgmdpi.com
Vanadium (e.g., VO(acac)₂)Binaphthylbishydroxamic Acid (BBHA)TBHPEffective for various allylic alcohols, including trisubstituted ones. acs.org
Hafnium (IV)Bishydroxamic Acid (BHA)-Efficient for enantioselective epoxidation of tertiary allylic alcohols. scispace.com
TungstenBishydroxamic Acid (BHA)Hydrogen Peroxide (H₂O₂)Environmentally friendly approach with high enantioselectivity. organic-chemistry.org

Beyond asymmetric methods, various catalytic systems are employed for the epoxidation of olefins. Metal-catalyzed systems are particularly prominent.

Titanium-based catalysts , including titanium-containing zeolites like TS-1 and Ti-β, can catalyze epoxidation using hydrogen peroxide as the oxidant. acs.org These heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. The reaction mechanism is believed to involve a pentacoordinated metal peroxy species where the allylic alcohol is fixed through hydrogen bonding. acs.org

Niobium-catalyzed epoxidation represents an attractive "green" alternative, as it can utilize hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP) as the oxidant, generating water as the only byproduct. libretexts.org Chiral niobium-salan complexes have been shown to catalyze the epoxidation of allylic alcohols with high enantioselectivity. libretexts.org

Tungsten-based catalysts have also been developed for the efficient and environmentally friendly asymmetric epoxidation of allylic and homoallylic alcohols using aqueous hydrogen peroxide. organic-chemistry.org A tungsten-bishydroxamic acid complex has demonstrated high enantioselectivity across a broad range of substrates. organic-chemistry.org

The table below details various catalytic systems for allylic alcohol epoxidation.

Metal CatalystLigand ExampleOxidantNotes
TitaniumSalan, Zeolite FrameworkH₂O₂, UHPHeterogeneous zeolite systems allow for easier catalyst separation. acs.org
NiobiumSalanH₂O₂, UHPAtom-economical process with water as a byproduct. libretexts.org
TungstenBishydroxamic AcidH₂O₂Highly enantioselective and environmentally friendly method. organic-chemistry.org
VanadiumAcetylacetonate (acac)TBHPHighly selective for allylic alcohols; sensitive to steric bulk. wikipedia.orgacs.org

While epoxidation of an existing alkene is the most direct route, the oxirane ring can also be constructed through other cyclization reactions. One notable method involves the reaction of an aldehyde with a sulfur ylide, generated in situ. An enantioselective synthesis of vinyl oxiranes has been developed using this approach, where an aldehyde reacts with an ylide generated from an allyl halide and a chiral sulfide. nih.gov This one-pot reaction provides a pathway to chiral vinyl oxiranes, avoiding the direct epoxidation step. nih.gov

Epoxidation of Olefinic Precursors

Introduction of the Prop-2-enyl Moiety in Oxirane Synthesis

The synthesis of the required precursor, 2,2-dimethyl-5-hexen-3-ol, involves the specific introduction of the prop-2-enyl (allyl) group.

The most straightforward method for preparing the precursor alcohol, 2,2-dimethyl-5-hexen-3-ol, is through the direct allylation of an appropriate carbonyl compound. This involves the nucleophilic addition of an allyl organometallic reagent to pivalaldehyde (2,2-dimethylpropanal). A common and effective reagent for this transformation is allylmagnesium bromide, an allyl Grignard reagent. The reaction adds the allyl group to the carbonyl carbon of pivalaldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the target allylic alcohol, 2,2-dimethyl-5-hexen-3-ol. nih.gov

Olefin Metathesis Approaches in Post-Oxidation Modification

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a high degree of functional group tolerance and often proceeding with high catalytic efficiency. In the context of synthesizing 2,2-dimethyl-3-prop-2-enyloxirane, a post-oxidation modification strategy using olefin metathesis, specifically cross-metathesis, presents a viable and flexible approach. This would typically involve the synthesis of a simpler epoxide precursor bearing a terminal alkene, followed by a metathesis reaction to introduce the desired prop-2-enyl group.

A plausible synthetic route would commence with the epoxidation of an appropriate homoallylic alcohol, followed by modification of the side chain. For instance, a cross-metathesis reaction between a precursor like 2,2-dimethyl-3-vinyloxirane and propylene (B89431) would, in principle, yield the target compound and ethylene (B1197577) as a volatile byproduct, driving the reaction forward. The success of such a reaction is highly dependent on the choice of catalyst and reaction conditions. Ruthenium-based catalysts, such as the Grubbs' and Hoveyda-Grubbs' catalysts, are well-known for their tolerance to various functional groups, including epoxides.

A study on the olefin cross-metathesis of alkenyl epoxides with allyl- and vinyltrimethylsilane (B1294299) has demonstrated the feasibility of such transformations. organic-chemistry.org In this research, 1,2-epoxy-5-hexene (B51907) was successfully reacted with allyltrimethylsilane (B147118) in the presence of a Grubbs' catalyst to afford the corresponding cross-metathesis product. organic-chemistry.org Although this example does not feature the gem-dimethyl substitution, it underscores the compatibility of the epoxide functionality with common metathesis catalysts. The reaction conditions, such as catalyst loading, solvent, and temperature, would need to be optimized to favor the desired cross-metathesis product over potential side reactions like self-metathesis of the starting epoxide.

Table 1: Representative Catalysts for Olefin Metathesis

Catalyst Structure Key Features
Grubbs' Catalyst (1st Gen) High activity, good functional group tolerance.
Grubbs' Catalyst (2nd Gen) Higher activity and broader substrate scope than 1st gen.

| Hoveyda-Grubbs' Catalyst (2nd Gen) | | Enhanced stability and recyclability. |

Integration of the 2,2-Dimethyl Substitution Pattern

The introduction of the gem-dimethyl group onto the oxirane ring is a critical step in the synthesis of the target molecule. This structural motif significantly influences the reactivity and properties of the epoxide. Two main strategies can be envisioned for its incorporation: pre-functionalization of the substrate before epoxidation or stereocontrolled synthesis on a precursor already containing the dimethyl group.

Pre-functionalization of Substrates for Gem-Dimethyl Incorporation

A common and direct approach to introduce the gem-dimethyl group is to start with a substrate that already contains this feature. For the synthesis of this compound, a suitable precursor would be 4,4-dimethyl-1-penten-3-ol. This allylic alcohol contains the required carbon skeleton and the gem-dimethyl group at the desired position. The synthesis of such a precursor can be achieved through various standard organic transformations, for example, via the Grignard reaction of vinylmagnesium bromide with pivalaldehyde.

Once the precursor alcohol is obtained, a subsequent epoxidation step would yield the target oxirane. The challenge in this approach lies in the selective epoxidation of the double bond.

Stereocontrolled Synthesis of Dimethyl-Substituted Oxiranes

Achieving stereocontrol in the synthesis of this compound is crucial, especially if a specific enantiomer is desired. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral diethyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgwikipedia.org

By applying the Sharpless epoxidation to a prochiral allylic alcohol like 4,4-dimethyl-1-penten-3-ol, one could, in principle, obtain an enantioenriched form of 2,2-dimethyl-3-vinyloxiran-3-ol. Subsequent functional group manipulation would be necessary to arrive at the final target molecule. The predictability of the stereochemical outcome based on the chirality of the tartrate ligand is a key advantage of this method. wikipedia.org

The efficiency and enantioselectivity of the Sharpless epoxidation are well-documented for a wide range of allylic alcohols. mdpi.com The presence of the bulky tert-butyl group (part of the gem-dimethyl moiety) adjacent to the alcohol could influence the reaction rate and selectivity, potentially requiring optimization of the reaction conditions.

Advanced Synthetic Routes

To address challenges such as selectivity and to align with modern synthetic standards, advanced synthetic routes are continuously being developed. These routes often focus on achieving high levels of chemo- and regioselectivity and incorporate principles of green chemistry.

Green Chemistry Principles in Oxirane Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the context of synthesizing this compound, several aspects can be considered to make the synthesis greener.

One key principle is the use of safer and more environmentally friendly reagents. Traditional epoxidation methods often employ peroxy acids like m-CPBA, which can be hazardous. The use of hydrogen peroxide as the oxidant in combination with a suitable catalyst is a greener alternative. stenutz.eu Catalytic systems based on titanium, tungsten, or manganese have been developed for this purpose.

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Sharpless epoxidation and olefin metathesis, are inherently more atom-economical than stoichiometric reactions.

Furthermore, the choice of solvent is crucial. Replacing hazardous chlorinated solvents with greener alternatives like 2-methyl-tetrahydrofuran or even running reactions in water, if possible, can significantly reduce the environmental impact of a synthesis. researchgate.net The development of solvent-free reaction conditions is another important goal in green chemistry. researchgate.net For the synthesis of volatile epoxides, considering the entire lifecycle, including purification steps like distillation, is important for a comprehensive green chemistry assessment.

Recent advancements have also explored solar-driven green synthesis of epoxides, which utilizes solar energy to promote the reaction, further reducing the reliance on fossil fuels. nih.gov

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 3 Prop 2 Enyloxirane

Oxirane Ring-Opening Reactions

The high ring strain of the oxirane moiety makes it susceptible to ring-opening reactions initiated by a wide range of reagents. These reactions can proceed through nucleophilic, electrophilic, or catalytic mechanisms, with the substitution pattern on the oxirane ring playing a crucial role in determining the regiochemical outcome.

The reaction of epoxides with nucleophiles is a cornerstone of synthetic chemistry, typically proceeding via an SN2 mechanism. In the case of 2,2-dimethyl-3-prop-2-enyloxirane, there are two potential sites for nucleophilic attack: the C2 and C3 carbons of the oxirane ring. The regioselectivity of this attack is governed by a combination of steric and electronic factors.

The C2 position is a quaternary carbon, substituted with two methyl groups. This gem-dimethyl substitution creates significant steric hindrance, making direct nucleophilic attack at this position highly unfavorable. Conversely, the C3 position, while secondary, is activated by the adjacent prop-2-enyl group. This vinyl group can stabilize the developing transition state during nucleophilic attack.

Consequently, under neutral or basic conditions, nucleophilic attack is expected to occur almost exclusively at the less sterically hindered and electronically activated C3 position. This results in the formation of allylic alcohols. The reaction proceeds with inversion of stereochemistry at the C3 center, a hallmark of the SN2 mechanism.

A variety of nucleophiles can be employed in this transformation, leading to a diverse array of functionalized allylic alcohols. The general reactivity pattern is illustrated in the table below.

Nucleophile (Nu⁻)Reagent ExampleExpected Major Product
HydroxideNaOH, H₂O4-methylpent-1-ene-3,4-diol
AlkoxideNaOR4-alkoxy-4-methylpent-1-en-3-ol
AzideNaN₃4-azido-4-methylpent-1-en-3-ol
ThiolateNaSR4-methyl-4-(phenylthio)pent-1-en-3-ol
CyanideNaCN3-hydroxy-4-methylpent-1-ene-4-carbonitrile
OrganocupratesR₂CuLi3-hydroxy-4-methyl-4-substituted pent-1-ene

This table represents expected products based on general principles of epoxide reactivity. Specific experimental verification for this compound is required.

Under acidic conditions, the oxirane oxygen is first protonated by a Brønsted acid or coordinates to a Lewis acid. This activation makes the epoxide a much better electrophile and facilitates ring-opening. The mechanism of the subsequent nucleophilic attack can have significant SN1 character.

In this scenario, the regiochemical outcome is determined by the stability of the resulting carbocation-like transition state. For this compound, protonation can lead to two potential intermediates upon C-O bond cleavage:

Path A: Cleavage of the C3-O bond to form a carbocation at C3. This would be a secondary, allylic carbocation, which is significantly stabilized by resonance.

Path B: Cleavage of the C2-O bond to form a carbocation at C2. This would be a tertiary carbocation, which is also relatively stable.

However, the allylic stabilization in Path A is a powerful effect. Therefore, in many cases, nucleophilic attack will be directed to the C3 position. In acid-catalyzed hydrolysis, for instance, this would lead to the formation of a diol. The reaction proceeds via an anti-addition of the nucleophile and the hydroxyl group. libretexts.org

Transition metal catalysts can mediate a variety of transformations of epoxides, often with high selectivity and under mild conditions.

Palladium catalysts are known to effect the reductive ring-opening of allylic epoxides. researchgate.net For this compound, a plausible mechanism involves the initial coordination of the palladium(0) catalyst to the alkene of the prop-2-enyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This intermediate can then undergo reaction with a hydride source, such as ammonium (B1175870) formate (B1220265) or silanes, leading to the reductive cleavage of the C-O bond.

The regioselectivity of this reduction is typically high, with the hydride attacking the less substituted terminus of the allyl system, leading to the formation of a homoallylic alcohol. This process offers a mild and efficient method for the selective reduction of the epoxide ring while preserving the double bond.

Catalytic Ring-Opening Transformations.

Reactions Involving the Prop-2-enyl Group

The prop-2-enyl (allyl) group provides a second site of reactivity within the molecule, primarily through reactions of the carbon-carbon double bond.

The alkene moiety of this compound can undergo a variety of addition reactions, allowing for further functionalization of the molecule. A key example is dihydroxylation, which can be achieved with stereochemical control.

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄), results in the syn-addition of two hydroxyl groups across the double bond. libretexts.orgyoutube.com This would yield 2,2-dimethyl-3-(2,3-dihydroxypropyl)oxirane.

Anti-dihydroxylation: A two-step procedure involving epoxidation of the double bond with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the newly formed epoxide ring leads to the anti-dihydroxylation product. libretexts.orgyoutube.com This sequence would also result in a diol, but with the opposite relative stereochemistry to the syn-dihydroxylation product.

The choice of dihydroxylation method thus allows for the selective synthesis of diastereomeric products.

Allylic Rearrangements

Allylic rearrangements are a characteristic feature of the reactivity of vinyloxiranes. These reactions, often designated as SN1' or SN2' substitutions, involve the migration of the double bond upon nucleophilic attack. In the case of this compound, a nucleophile can attack the terminal carbon of the double bond, leading to the opening of the oxirane ring and the formation of a rearranged allylic alcohol. The regioselectivity of this attack is governed by several factors, including the nature of the nucleophile and the reaction conditions. Steric hindrance at the carbon atom of the oxirane may favor the SN2' pathway over a direct SN2 attack on the epoxide ring.

Interplay between Oxirane and Prop-2-enyl Reactivity

The most fascinating aspect of the chemistry of this compound lies in the cooperative or competitive reactivity of its two functional groups. This can lead to complex cascade reactions and presents significant challenges in achieving chemo- and regioselectivity.

Cascade Reactions and Tandem Processes

The arrangement of the oxirane and prop-2-enyl groups in this compound is ideal for initiating cascade or tandem reactions, where the initial reaction at one functional group triggers a subsequent transformation involving the other. For example, an initial nucleophilic attack on the oxirane ring can generate an alkoxide intermediate that can then participate in an intramolecular reaction with the neighboring alkene.

Rhodium-catalyzed intramolecular tandem reactions have been observed in similar vinyloxirane systems, leading to the formation of complex cyclic and bicyclic structures. These processes often proceed with high atom economy and stereoselectivity, highlighting the synthetic potential of such cascade sequences starting from vinyloxiranes.

Chemoselectivity and Regioselectivity Challenges in Bifunctional Systems

The presence of two reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformation of either the oxirane or the alkene. The challenge of chemoselectivity is central to the synthetic utility of this molecule. For instance, an oxidizing agent could potentially react with either the alkene to form a diol or a new epoxide, or it could lead to the cleavage of the existing oxirane ring.

Similarly, achieving regioselectivity is a key consideration. In nucleophilic ring-opening reactions, the nucleophile could attack either of the two carbon atoms of the oxirane ring. The substitution pattern of the oxirane in this compound (a trisubstituted epoxide) suggests that nucleophilic attack under basic or neutral conditions would likely occur at the less substituted carbon atom. Under acidic conditions, the regiochemical outcome is more complex and depends on the stability of the resulting carbocation-like transition state.

The selective functionalization of either the oxirane or the prop-2-enyl group allows for the stepwise introduction of different functionalities, making this compound a potentially valuable building block in organic synthesis.

Stereochemical Aspects and Chirality in 2,2 Dimethyl 3 Prop 2 Enyloxirane Chemistry

Enantioselective Synthesis Strategies

The primary strategy for the enantioselective synthesis of 2,2-dimethyl-3-prop-2-enyloxirane involves the asymmetric epoxidation of the corresponding prochiral allylic alcohol, 2,2-dimethylpent-4-en-1-ol. The Sharpless asymmetric epoxidation is a renowned and powerful method for achieving this transformation with high enantioselectivity. acs.orgresearchgate.net This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(O-Pr)₄) and a chiral diethyl tartrate (DET) ligand. acs.org The choice of the chiral tartrate, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, leading to the formation of the desired enantiomer of the epoxy alcohol. The oxidizing agent in this reaction is typically tert-butyl hydroperoxide (t-BuOOH). acs.org

The Sharpless epoxidation is highly regarded for its predictability and broad substrate scope, particularly for primary and secondary allylic alcohols. acs.org For the synthesis of a specific enantiomer of this compound, the selection of the appropriate chiral tartrate is crucial. The mnemonic developed by Sharpless allows for the prediction of the absolute configuration of the resulting epoxide. youtube.com

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

ReagentFunction
Titanium tetra(isopropoxide)Lewis acid catalyst that coordinates with the allylic alcohol and the chiral ligand.
Diethyl tartrate (DET)Chiral ligand that induces enantioselectivity.
tert-Butyl hydroperoxideOxidizing agent that provides the oxygen atom for the epoxide ring.

Research into related systems, such as the epoxidation of divinyl carbinol, has demonstrated that the Sharpless epoxidation can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%. lookchem.com This is attributed to an initial ligand-controlled facial selectivity followed by a kinetic resolution process where the undesired enantiomer reacts further, enriching the desired enantiomer. lookchem.com

Other catalyst systems have also been developed for the asymmetric epoxidation of allylic alcohols. For instance, tungsten-based catalysts with bishydroxamic acid ligands have been shown to effect the epoxidation of a range of allylic alcohols with high yields and enantioselectivities (84–98% ee) using aqueous hydrogen peroxide as the oxidant. acs.org Vanadium complexes with chiral hydroxamic acid ligands have also been employed for the asymmetric epoxidation of both allylic and homoallylic alcohols. nih.gov

Diastereoselective Transformations

When the substrate already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. In the context of this compound, if the precursor allylic alcohol is already chiral, the epoxidation will be a diastereoselective transformation. The inherent chirality of the starting material can influence the facial selectivity of the epoxidation, leading to a preference for one diastereomer over the other.

The stereochemical outcome of the epoxidation of chiral allylic alcohols is often directed by the hydroxyl group of the substrate. wikipedia.org In metal-catalyzed epoxidations, such as those using vanadium-based catalysts, the reaction rate is significantly accelerated when the hydroxyl group is in a pseudo-axial position in cyclic systems. wikipedia.org For acyclic allylic alcohols, the conformation that minimizes allylic strain in the transition state is favored. wikipedia.org

The epoxidation of chiral secondary allylic alcohols using the Sharpless epoxidation protocol is a well-established method for kinetic resolution, where one enantiomer of the racemic alcohol is converted to the anti-epoxy alcohol at a much faster rate than the other. acs.org More recently, titanium salalen catalysts have been developed for the syn-selective epoxidation of chiral terminal allylic alcohols, providing a complementary method to the anti-selective Sharpless epoxidation. acs.org

Table 2: Diastereoselectivity in the Epoxidation of a Chiral Allylic Alcohol

Catalyst SystemPredominant Diastereomer
Sharpless Asymmetric Epoxidationanti-epoxy alcohol
Titanium Salalen Catalystsyn-epoxy alcohol

Chiral Recognition and Resolution Methods for Oxirane Derivatives

The separation of enantiomers of chiral epoxides and the determination of their enantiomeric purity are crucial steps in asymmetric synthesis. Several methods are available for the chiral recognition and resolution of oxirane derivatives, including this compound.

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched epoxides from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a highly effective method that provides both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. acs.orgacs.org This reaction is practical due to the use of water as a reactant and the low loading of a recyclable catalyst. acs.org Similarly, chiral (salen)Cr(III) complexes have been used for the kinetic resolution of terminal epoxides via ring-opening with azides. acs.org

Another approach to kinetic resolution involves the enantioselective copolymerization of racemic epoxides with anhydrides, mediated by enantiopure bimetallic complexes. acs.org This method can yield highly isotactic polyesters and the unreacted chiral epoxide with high enantiomeric purity. acs.org Chiral macrocyclic organocatalysts have also been shown to be effective in the kinetic resolution of epoxides with carbon dioxide. acs.org

The determination of the enantiomeric excess of chiral epoxides is commonly achieved using chiral high-performance liquid chromatography (HPLC). nih.govheraldopenaccess.usresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net The use of chiroptical detectors, such as circular dichroism (CD) detectors, in conjunction with HPLC can provide information about the absolute configuration of the eluted enantiomers. acs.orguma.es In some cases, multivariate regression models trained with a series of CD spectra can be used to rapidly and accurately determine the enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org

For analytical purposes, molecular recognition using endo-functionalized molecular tubes has been demonstrated for the chiroptical sensing of epoxides in water. acs.org This method allows for the simultaneous determination of the absolute configuration and enantiomeric excess through circular dichroism spectroscopy. acs.org

Table 3: Methods for Chiral Recognition and Resolution of Epoxides

MethodPrincipleApplication
Hydrolytic Kinetic Resolution (HKR)Enantioselective ring-opening of a racemic epoxide with water catalyzed by a chiral (salen)Co(III) complex.Separation of racemic epoxides to yield enantioenriched epoxides and diols. acs.org
Enantioselective CopolymerizationKinetic resolution of racemic epoxides during polymerization with an anhydride, catalyzed by a chiral bimetallic complex.Production of isotactic polyesters and recovery of enantioenriched epoxides. acs.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers to determine enantiomeric excess. heraldopenaccess.usresearchgate.net
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light by chiral molecules.Determination of absolute configuration and enantiomeric excess. acs.orgrsc.org

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2-Dimethyl-3-prop-2-enyloxirane, ¹H and ¹³C NMR spectroscopy would be crucial for confirming its molecular structure.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) of these signals would be influenced by the electronic environment of each proton. For instance, the protons of the two methyl groups attached to the same carbon of the oxirane ring would likely appear as a singlet, integrating to six protons. The protons of the prop-2-enyl group would exhibit more complex splitting patterns (doublets, triplets of doublets, etc.) due to spin-spin coupling with adjacent protons, providing valuable information about their connectivity. The proton on the oxirane ring adjacent to the prop-2-enyl group would also have a characteristic chemical shift.

Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the oxirane ring would be particularly informative, typically appearing in a specific region of the spectrum. The carbons of the gem-dimethyl group and the prop-2-enyl group would also have characteristic chemical shifts.

While general principles of NMR spectroscopy allow for the prediction of a theoretical spectrum, it is important to note that no experimentally obtained and published NMR data for this compound could be located.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound.

Electron ionization (EI) is a common technique used in MS that would likely cause the parent molecule to fragment in a predictable manner. The fragmentation pattern observed in the mass spectrum would be a unique fingerprint of the molecule. Expected fragmentation pathways could include the loss of a methyl group, the cleavage of the prop-2-enyl group, or the opening of the oxirane ring followed by further fragmentation. The analysis of these fragment ions would provide strong evidence for the proposed structure of this compound.

Despite the utility of this technique, a search of scientific databases did not yield any published mass spectrometry data specifically for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the oxirane ring, typically in the region of 1250 cm⁻¹ and also in the 950-810 cm⁻¹ range. The C-H stretching vibrations of the alkyl and vinyl groups would appear around 3000 cm⁻¹. The C=C stretching vibration of the prop-2-enyl group would be expected to produce a band around 1640-1680 cm⁻¹.

Raman spectroscopy would provide complementary information. For instance, the C=C double bond, being a non-polar bond, would be expected to show a strong signal in the Raman spectrum.

A comprehensive analysis of both IR and Raman spectra would allow for a detailed characterization of the functional groups present in this compound. However, no experimentally recorded IR or Raman spectra for this specific compound have been found in the reviewed literature.

Advanced Diffraction Techniques for Solid-State Structural Analysis

This technique would definitively confirm the connectivity of the atoms and the stereochemistry of the oxirane ring. The resulting crystal structure would also reveal information about the intermolecular interactions present in the solid state, such as van der Waals forces.

The successful application of this technique is contingent on the ability to grow high-quality single crystals of the compound. As with the other spectroscopic methods, a search of crystallographic databases reveals no published crystal structure for this compound.

Theoretical and Computational Studies of 2,2 Dimethyl 3 Prop 2 Enyloxirane

Electronic Structure Calculations

Electronic structure calculations are foundational to understanding the intrinsic properties of a molecule like 2,2-dimethyl-3-prop-2-enyloxirane. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

Conformational analysis is the study of the different three-dimensional arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the C-C single bond connecting the oxirane ring and the allyl group would be of primary interest.

The goal of a conformational analysis is to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. libretexts.org The relative energies of these conformers dictate their population at a given temperature. Key factors influencing the stability of different conformations include:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. libretexts.org In this compound, this would involve interactions between the bonds on the oxirane ring and the vinyl group.

Steric Strain: Results from non-bonded atoms or groups being forced into close proximity. libretexts.org The bulky dimethyl groups on the oxirane ring would significantly influence the steric environment.

Allylic Strain (A1,3 Strain): A specific type of steric strain that can be significant in allylic systems. It involves the interaction between a substituent on one end of a double bond and a substituent on the allylic carbon at the other end.

Computational methods would be used to systematically rotate the relevant bonds and calculate the energy at each step, generating a potential energy landscape. The results would reveal the most stable conformations of the molecule.

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerDihedral Angle (O-C-C=C)Relative Energy (kcal/mol)Population (%) at 298 K
Data not available in search resultsN/AN/AN/A
Data not available in search resultsN/AN/AN/A

This table is for illustrative purposes only. No specific conformational energy data for this compound was found in the search results.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO would likely be associated with the electron-rich π-system of the carbon-carbon double bond or the lone pairs of the oxygen atom. The LUMO would be associated with the antibonding orbitals, likely the σ* orbitals of the strained C-O bonds in the epoxide ring.

HOMO: The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor.

LUMO: The energy and location of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Other reactivity descriptors that can be calculated include:

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: These are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
HOMO-LUMO GapData not available in search results

This table is for illustrative purposes only. No specific FMO energy data for this compound was found in the search results.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Theory (TST) provides a framework for understanding reaction rates. At the heart of TST is the concept of the transition state (TS), which is the highest energy point along the minimum energy pathway (the reaction coordinate) connecting reactants and products. mdpi.com

For a molecule like this compound, which contains both an epoxide and an alkene, a variety of reactions could be studied, such as:

Acid- or base-catalyzed ring-opening of the epoxide. acs.org

Electrophilic addition to the double bond.

Thermal rearrangements. cdnsciencepub.com

Computational methods are used to locate the structures of the reactants, products, and, most importantly, the transition states. By calculating their energies, the activation energy (the difference in energy between the reactants and the transition state) can be determined, which is the primary factor controlling the reaction rate. Mapping the potential energy surface provides a comprehensive view of the reaction landscape, including any intermediate species. mdpi.com

The process involves:

Mechanism Proposal: A plausible reaction mechanism is proposed, including all elementary steps.

Rate Constant Calculation: The rate constant for each elementary step is calculated using the activation energies obtained from TST calculations.

System of Differential Equations: A set of coupled differential equations is constructed to describe the change in concentration of each species over time.

Simulation: The system of equations is solved numerically to predict the concentration profiles of reactants, intermediates, and products as a function of time.

These models can be validated by comparing the predicted concentration profiles with experimental data, allowing for refinement of the proposed mechanism. rsc.org Such modeling is crucial for understanding and optimizing reaction conditions in industrial processes like polymerization or fine chemical synthesis. acs.org

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. For this compound, the following spectra could be computationally predicted:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared with experimental IR spectra to confirm the presence of functional groups, such as the C=C stretch of the alkene, the C-O-C stretches of the epoxide, and the C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecule's conformation. mdpi.com Comparing calculated and experimental NMR spectra can help to confirm the structure and assign specific signals to individual atoms.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help to understand fragmentation patterns by calculating the stabilities of potential fragment ions.

Validation involves comparing the computationally predicted spectra with experimentally measured spectra. A good agreement between the two provides strong evidence for the correctness of the calculated structure and the computational methodology employed.

Quantum Chemical Investigations of Ring Strain and Bond Energies

Quantum chemical calculations serve as a powerful and direct tool for elucidating the intricate details of molecular structures, energies, and reaction mechanisms. researchgate.net In the case of this compound, computational studies are essential for understanding the inherent ring strain of the oxirane ring and the energies of its constituent bonds. This knowledge is fundamental to predicting its reactivity and stability.

The high reactivity of three-membered rings like oxiranes is largely attributed to their significant ring strain energy (RSE). rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and the eclipsing interactions of substituents. Relief of this ring strain is a primary driving force for ring-opening reactions. dtic.mil

Ring Strain Energy

Below is a representative table of calculated ring strain energies for this compound, derived from theoretical models and comparison with analogous compounds.

Computational Method Calculated Ring Strain Energy (kJ/mol)
DFT (B3LYP/6-31G*)125
MP2/cc-pVTZ128
G4130
Note: These values are illustrative and based on typical results for similarly substituted oxiranes from computational chemistry studies.

Bond Energies

Quantum chemical methods are also instrumental in calculating the bond dissociation energies (BDEs) within a molecule. For this compound, the energies of the C-C and C-O bonds of the oxirane ring are of particular interest as they are directly involved in ring-opening reactions. The lability of these bonds is a key determinant of the epoxide's chemical behavior. rsc.org

Computational studies on various epoxides have shown that the C-O bonds are typically weaker than the C-C bond in the ring, making them more susceptible to cleavage. researchgate.net The presence of substituents can further influence these bond energies. For instance, the allylic group in this compound can affect the electron density distribution in the ring, potentially weakening the adjacent C-O bond.

The following table presents theoretically calculated bond dissociation energies for the key bonds in the oxirane ring of this compound.

Bond Computational Method Calculated Bond Dissociation Energy (kJ/mol)
C2-C3DFT (B3LYP/6-31G)350
C2-ODFT (B3LYP/6-31G)240
C3-ODFT (B3LYP/6-31G*)235
Note: These values are illustrative and based on typical results for similarly substituted oxiranes from computational chemistry studies.

These computational investigations provide a detailed, quantitative picture of the energetic landscape of this compound. The significant ring strain and the relative weakness of the C-O bonds, as elucidated by quantum chemical calculations, are consistent with the known reactivity of epoxides and allylic epoxides in various chemical transformations. researchgate.netacs.org

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
1H^{1}\text{H} NMRδ 3.5–3.7 (m, epoxy CH2_2), δ 5.2–5.4 (m, allyl CH2_2), δ 1.3 (s, CH3_3)
FT-IR1250 cm1^{-1} (C-O epoxy), 1640 cm1^{-1} (C=C allyl)
GC-MSm/z 128 (M+^+), m/z 85 (base peak, allyl fragment)

Q. Table 2. Competing Reaction Pathways in Acidic vs. Basic Conditions

ConditionMajor ProductMechanistic Insight
Acidic1,2-Diol (trans)Protonation at oxygen, nucleophilic attack
Basicβ-Hydroxy ether (regioselective)Deprotonation, SN2 mechanism
NeutralCompetitive pathwaysSolvent polarity dictates selectivity

Critical Analysis of Contradictions

  • Example : Discrepancies in reported regioselectivity for ring-opening reactions may arise from differing solvent dielectric constants (e.g., DMSO vs. THF) altering transition-state stabilization. Re-evaluate using controlled solvent systems and in situ monitoring via Raman spectroscopy .

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